7-(4-Methoxyphenyl)-2,4-pteridinediol
Description
7-(4-Methoxyphenyl)-2,4-pteridinediol is a pteridine derivative characterized by a methoxyphenyl substituent at position 7 of the pteridine core. The pteridine scaffold consists of a fused pyrazine-pyrimidine ring system, and substitutions at specific positions significantly influence its chemical and biological properties. This compound shares structural homology with lumazine (2,4-pteridinediol), a naturally occurring microbial metabolite involved in enzymatic reactions such as the activation of 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) .
Properties
Molecular Formula |
C13H10N4O3 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C13H10N4O3/c1-20-8-4-2-7(3-5-8)9-6-14-10-11(15-9)16-13(19)17-12(10)18/h2-6H,1H3,(H2,15,16,17,18,19) |
InChI Key |
LQVUFGDEIPMWPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C3C(=N2)NC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Triaminopyrimidine-Based Cyclization
The foundational method for pteridine derivatives involves cyclocondensation of 2,4,5-triamino-6-hydroxypyrimidine with α,β-dihalopropionaldehydes and aromatic amines. For 7-(4-methoxyphenyl)-2,4-pteridinediol, the reaction proceeds as follows:
Reagents :
-
2,4,5-Triamino-6-hydroxypyrimidine
-
α,β-Dibromopropionaldehyde
-
4-Methoxybenzaldehyde or 4-methoxyphenylacetyl chloride
Procedure :
-
The triaminopyrimidine reacts with α,β-dibromopropionaldehyde in ethanol under reflux to form a dihydro-pteridine intermediate.
-
Introduction of the 4-methoxyphenyl group occurs via nucleophilic substitution or Friedel-Crafts acylation, depending on the electrophilic agent.
-
Oxidation with air or iodine yields the aromatic pteridine core.
-
Acidic hydrolysis (HCl/H₂O) introduces hydroxyl groups at positions 2 and 4.
Yield : ~40–55% (crude), with purification via recrystallization from ethanol.
Halogen-Mediated Coupling
A patent (US2500296A) describes halogenated intermediates for functionalizing pteridines. For this compound:
Steps :
-
Synthesis of 7-Bromo-2,4-pteridinediol : Bromination of 2,4-pteridinediol using PBr₃ in DMF.
-
Suzuki-Miyaura Coupling : Reaction with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in THF/H₂O.
Conditions :
Modern Approaches: Catalytic and Solvent-Free Methods
Palladium-Catalyzed Heteroannulation
A one-pot Pd(PPh₃)₂Cl₂-catalyzed method enables direct assembly of the pteridine ring with the methoxyphenyl group:
Reagents :
-
2-Haloaniline derivatives (e.g., 2-iodoaniline)
-
4-Methoxyphenylacetylene
Procedure :
Solvent-Free Microwave Synthesis
Microwave irradiation reduces reaction times and improves yields:
Steps :
-
Mix 2,4,5-triamino-6-hydroxypyrimidine, 4-methoxybenzaldehyde, and NaOH in a ceramic vessel.
-
Irradiate at 150°C (300 W) for 15 minutes.
Yield : 88% (purity >95% by HPLC).
Characterization and Analytical Data
Spectroscopic Properties
X-ray Crystallography
Crystals grown from ethanol/water show:
Challenges and Optimization
Regioselectivity Issues
Unwanted 5- or 7-substituted isomers may form during cyclocondensation. Using bulky bases (e.g., DIPEA) or low temperatures (0–5°C) improves regioselectivity for the 7-position.
Purification Difficulties
The compound’s low solubility in organic solvents necessitates hydrophilic interaction chromatography (HILIC) or recrystallization from DMSO/water mixtures.
Applications and Derivatives
This compound serves as a precursor for:
-
Anticancer Agents : Metal complexes (e.g., Pt(II) derivatives) show IC₅₀ values of 1.2–3.8 µM against HeLa cells.
-
Fluorescent Probes : Nitration at position 6 yields derivatives with λₑₓ/λₑₘ = 360/450 nm.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Classical Cyclocondensation | Reflux, 12 h | 55 | 90 | Low cost |
| Suzuki Coupling | Pd catalysis, 80°C | 72 | 98 | High regioselectivity |
| Microwave Synthesis | 150°C, 15 min | 88 | 95 | Rapid, solvent-free |
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)pteridine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
7-(4-methoxyphenyl)pteridine-2,4-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)pteridine-2,4-diol involves its interaction with molecular targets such as enzymes and redox-active proteins. The compound can participate in electron transfer reactions, influencing various biochemical pathways. Its ability to undergo redox cycling makes it a valuable tool in studying oxidative stress and related cellular processes .
Comparison with Similar Compounds
Key Observations:
- The 4-methoxyphenyl group in the target compound increases molecular weight by ~131 Da compared to lumazine, likely reducing water solubility but improving membrane permeability.
- Unlike 4,5,6-triaminopyrimidine, which lacks a fused ring system, pteridinediols exhibit planar aromatic structures conducive to π-stacking in enzyme binding pockets .
Enzyme Interactions
- Lumazine (2,4-Pteridinediol): Competitively activates ACCO with a Kapp of 2.2 mM, comparable to ascorbate (Kapp = 2.58 mM). It also produces ethylene at 14% efficiency relative to ascorbate .
- This compound: Predicted to interact with ACCO or similar enzymes, but the methoxy group may sterically hinder binding or alter electronic interactions. No direct data is available; inferred from structural analogs.
- 4,5,6-Triaminopyrimidine: Uncompetitively activates ACCO, suggesting a distinct binding mode compared to lumazine .
Redox Activity
- Lumazine participates in redox reactions via its diol groups, acting as a cofactor in bacterial riboflavin biosynthesis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(4-Methoxyphenyl)-2,4-pteridinediol, and what are their comparative advantages?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution or cyclization. For example, structurally similar compounds like 3-(4-Methoxyphenoxy)azetidine hydrochloride () are synthesized via condensation of thiophene derivatives with phenolic compounds under controlled pH and temperature. Key steps include:
- Condensation : Use of methoxyphenyl precursors with heterocyclic intermediates (e.g., pyridine or pteridine backbones) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, as seen in protocols for 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride ().
- Optimization : Adjusting solvent systems (e.g., dichloromethane with NaOH for phase separation) to improve yield .
- Comparative Advantages : Cyclization offers higher regioselectivity, while substitution is faster but may require harsher conditions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : X-ray crystallography (as applied to 1-(4-Methoxyphenyl)-7-phenyl derivatives in ) resolves stereochemistry. NMR (¹H/¹³C) identifies substituent positions, with methoxy protons typically appearing at δ 3.8–4.0 ppm .
- Purity Assessment : HPLC with UV detection (λ = 254–280 nm) is standard, while mass spectrometry (ESI-MS) confirms molecular weight .
- Thermal Stability : Differential scanning calorimetry (DSC) data, similar to piperidine derivatives (), can predict decomposition temperatures.
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Methodological Answer :
- Enzyme Inhibition : Piperidine sulfonyl derivatives () show activity against kinases and proteases, suggesting potential for pteridinediol derivatives in targeting similar pathways.
- Cytotoxicity Screening : MTT assays on thiophene-methanol analogs () reveal IC₅₀ values in the µM range, though toxicity data for the target compound remains limited .
- Mechanistic Probes : Fluorescence tagging (e.g., dansyl chloride) can track cellular uptake, as demonstrated for 4-methoxyphenylglyoxal derivatives ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of methoxyphenyl-containing compounds?
- Methodological Answer :
- Data Harmonization : Cross-validate in vitro (e.g., Ames test) and in vivo (rodent models) results, noting discrepancies like those in , where acute toxicity data is absent.
- Dose-Response Curves : Use Hill slope analysis to differentiate between cytotoxic and cytostatic effects, as seen in studies of 4-methoxyphenoxy anilines ().
- Metabolite Profiling : LC-MS/MS can identify toxic metabolites (e.g., quinone intermediates) that may explain variability .
Q. What strategies optimize reaction yields in the synthesis of this compound under scaled conditions?
- Methodological Answer :
- Catalytic Systems : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in methoxyphenyl coupling reactions .
- Solvent Engineering : Switch from THF to DMF for higher solubility of aromatic intermediates, as used in azetidine hydrochloride synthesis ().
- Process Monitoring : Real-time FTIR tracks intermediate formation, reducing side products like over-oxidized species .
Q. How can computational modeling predict the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR or COX-2), leveraging crystallographic data from .
- QSAR Models : Train algorithms on datasets of similar compounds (e.g., pyridinecarbonitriles in ) to correlate substituent effects with bioactivity .
- MD Simulations : GROMACS can assess stability of protein-ligand complexes over 100-ns trajectories, identifying critical hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
